Dicyclopentamethylenethiuram disulfide

Overview

Description

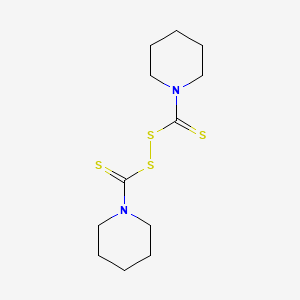

Dipentamethylenethiuram disulfide is a chemical compound with the molecular formula C₁₂H₂₀N₂S₄ . It is primarily used as an accelerator and vulcanizing agent in the rubber industry. This compound is also known for its role as a standardized chemical allergen, which can be found in latex gloves and other rubber products .

Mechanism of Action

Target of Action

It is known to be a cationic surfactant and has been shown to inhibit many rna and dna viruses .

Mode of Action

It is also an effective antiviral agent .

Biochemical Pathways

It is known to be an effective antiviral agent, suggesting that it may interfere with viral replication pathways .

Pharmacokinetics

It has a low energy and viscosity, which makes it easy to dissolve in water or other solvents .

Result of Action

It is known to be an effective antiviral agent, suggesting that it may inhibit viral replication and prevent the spread of viral infections .

Action Environment

Its solubility in water and other solvents suggests that it may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

Dipentamethylenethiuram disulfide plays a significant role in biochemical reactions, particularly in the rubber industry as a vulcanizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase histamine release and cell-mediated immunity . The compound’s interaction with biomolecules often involves the formation of disulfide bonds, which can affect protein structure and function.

Cellular Effects

Dipentamethylenethiuram disulfide has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to increase histamine release suggests its involvement in immune responses . Additionally, it has been associated with contact dermatitis, indicating its potential to affect skin cells and immune cells.

Molecular Mechanism

The molecular mechanism of dipentamethylenethiuram disulfide involves its interaction with biomolecules through the formation of disulfide bonds. This interaction can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to increase histamine release is likely due to its interaction with enzymes involved in histamine synthesis and release . Additionally, its role as a vulcanizing agent in the rubber industry involves the formation of cross-links between polymer chains, which is a chemical reaction at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipentamethylenethiuram disulfide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can cause long-term effects on cellular function, particularly in immune cells . The stability of dipentamethylenethiuram disulfide in various conditions can influence its effectiveness and potential side effects.

Dosage Effects in Animal Models

The effects of dipentamethylenethiuram disulfide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of dipentamethylenethiuram disulfide have been associated with increased histamine release and immune responses . Understanding the dosage effects is crucial for determining safe and effective use in various applications.

Metabolic Pathways

Dipentamethylenethiuram disulfide is involved in several metabolic pathways, including those related to histamine synthesis and release. The compound interacts with enzymes and cofactors that play a role in these pathways. For example, its ability to increase histamine release suggests its involvement in the metabolic pathway of histamine synthesis . Additionally, the compound’s role as a vulcanizing agent involves chemical reactions that form cross-links between polymer chains.

Transport and Distribution

The transport and distribution of dipentamethylenethiuram disulfide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound’s ability to increase histamine release suggests that it may be transported to immune cells where it can exert its effects . Understanding the transport and distribution of dipentamethylenethiuram disulfide is important for determining its effectiveness and potential side effects.

Subcellular Localization

Dipentamethylenethiuram disulfide’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, its interaction with enzymes involved in histamine synthesis suggests that it may localize to areas where these enzymes are active . Understanding the subcellular localization of dipentamethylenethiuram disulfide is important for determining its mechanism of action and potential effects on cellular function.

Preparation Methods

The synthesis of dipentamethylenethiuram disulfide involves the reaction of suitably substituted secondary amines with carbon disulfide in the presence of oxygen or an oxygen-containing gas, a solvent, and a metalliferous catalyst. The reaction is typically carried out at temperatures ranging from 0°C to 200°C . Industrial production methods often involve the oxidative dimerization of salts of substituted dithiocarbamic acids using oxidants such as hydrogen peroxide, nitrogen dioxide, chlorine, bromine, iodine, ozone, sodium nitrite, sodium hypochlorite, sulfur chlorides, potassium perbromate, selenic acid, or ammonium persulfate .

Chemical Reactions Analysis

Dipentamethylenethiuram disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, and thiols .

Scientific Research Applications

Dipentamethylenethiuram disulfide has several scientific research applications:

Comparison with Similar Compounds

Dipentamethylenethiuram disulfide is similar to other thiuram disulfides, such as tetramethylthiuram disulfide and tetraethylthiuram disulfide. it is unique due to its specific structure and applications. Similar compounds include:

Tetramethylthiuram disulfide: Used as a fungicide and rubber accelerator.

Tetraethylthiuram disulfide: Used as a rubber accelerator and in the treatment of chronic alcoholism.

Disulfiram: Known for its use in the treatment of chronic alcoholism and potential antiviral activity

Dipentamethylenethiuram disulfide stands out due to its specific applications in the rubber industry and its potential antiviral properties.

Properties

IUPAC Name |

piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBRWWCHBRQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048727 | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [MSDSonline] | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-37-1 | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-piperidylthiocarbonyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR113982E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dipentamethylenethiuram disulfide acts as a sulfur donor during vulcanization, a process that enhances the properties of rubber by forming crosslinks between polymer chains. [] CPTD decomposes at vulcanization temperatures (140°C) to form N,N′-dipentamethylenethiourea (CPTU) and other reactive sulfur species. [] These species then interact with the rubber polymer chains, facilitating the formation of sulfur crosslinks and improving the rubber's elasticity, strength, and resistance to heat and solvents. []

A: While both are thiuram disulfides used as accelerators, CPTD exhibits lower thermal stability than TMTD. [] CPTD decomposes to CPTU at 140°C, while TMTD remains stable up to 190°C. [] This difference stems from the relative ease with which thiuram sulfenyl radicals abstract hydrogen atoms. The methylene groups in CPTD are more susceptible to hydrogen abstraction than the methyl groups in TMTD, leading to faster decomposition of CPTD and amine formation. []

A: Yes, studies have shown that Dipentamethylenethiuram disulfide is frequently detected in gloves marketed as "accelerator-free," "sensitive," or "low dermatitis potential". [, ] This presence poses a risk for individuals with allergic contact dermatitis to rubber accelerators, as they may experience reactions even when using these supposedly safer gloves. [, ] Healthcare professionals should be aware of this issue and advise patients accordingly.

A: Dipentamethylenethiuram disulfide features a disulfide bond (S-S) linking two identical pentamethylenedithiocarbamate units. Its molecular formula is C12H20N2S4, and its molecular weight is 308.54 g/mol. [] While the provided research papers do not delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can provide insights into its structural characteristics.

A: Research shows that CPTD can participate in oxidative addition reactions with metal complexes. [] For instance, it reacts with the dimeric complex [CpMo(CO)3]2, causing cleavage of the metal-metal bond. [] This reaction forms the mononuclear complex cis-[CpMo(CO)2{S2C-N(CH2)5}], where the CPTD ligand coordinates to the molybdenum center through its two sulfur atoms after undergoing reductive sulfur-sulfur bond cleavage. []

A: Dipentamethylenethiuram disulfide is a known contact allergen, particularly in individuals exposed to rubber products. [, ] It is frequently included in the thiuram mix used for patch testing to diagnose contact allergies. [, ] Studies have reported an increasing incidence of thiuram positivity, particularly among healthcare workers using rubber gloves. [] This highlights the importance of raising awareness about the allergenic potential of CPTD and promoting the use of truly accelerator-free alternatives for sensitive individuals.

A: Studying CPTD requires access to analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) for separation and identification. [] Mass spectrometry (MS), especially coupled with HPLC (LC-MS), is crucial for accurate identification and quantification in complex matrices like rubber products. [, ] Additionally, access to databases containing toxicological and allergological data is essential for assessing potential health risks associated with CPTD exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

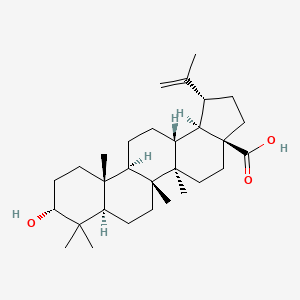

![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)

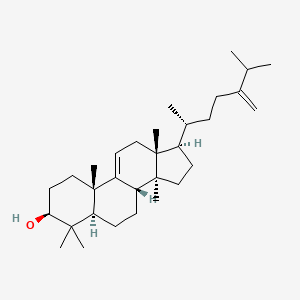

![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)